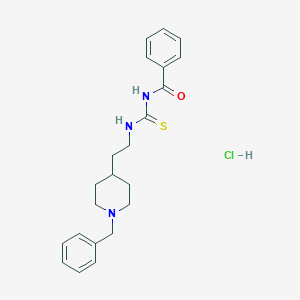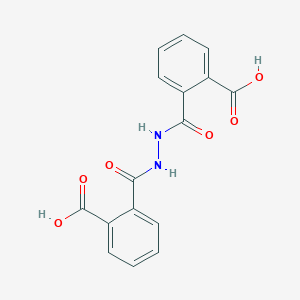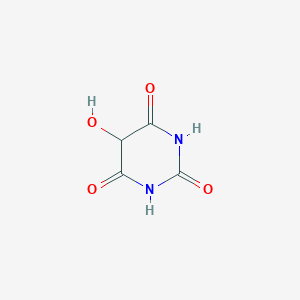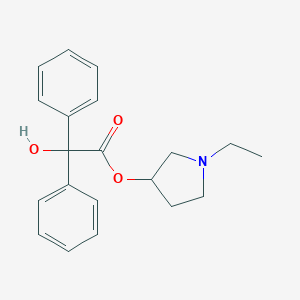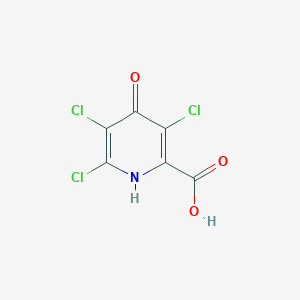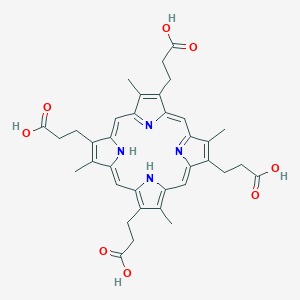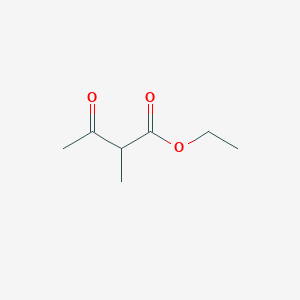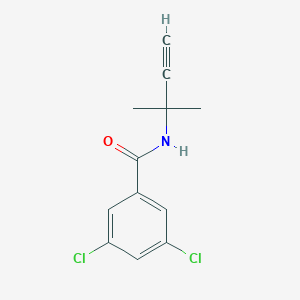
ナフィロン 1-ナフチル異性体 (塩酸塩)
概要
説明
- 1-ナフチル異性体ナフィロン(塩酸塩)は、精神活性化合物であり、ナフィロンの構造異性体です。ナフィロンとは異なり、ナフチル基が1位に結合していることを特徴としています。
- そのアナログであるピロバレロンと同様に、ナフィロンはパーティー薬やバスソルトとして販売されている製品で検出されています .
- この化合物の生理学的および毒性学的特性は、広範囲にわたって報告されていません。
科学的研究の応用
- Research on Naphyrone 1-naphthyl isomer (hydrochloride) is limited, but it may find applications in:
- Forensic chemistry and toxicology due to its presence in recreational products.
- Investigating its effects on neurotransmitter reuptake (similar to pyrovalerone).
- Potential medicinal uses (although these remain speculative).
作用機序
- ナフィロンは、ドーパミン、ノルエピネフリン、セロトニンの再取り込みに影響を与える三重の再取り込み阻害剤として作用すると考えられています。
- 関与する正確な分子標的および経路は、さらなる研究が必要です。
類似の化合物との比較
- ナフィロンはピロバレロンと類似点を共有していますが、そのユニークな特徴はナフチル基の位置にあります。
- 類似の化合物には、ピロバレロン、MDPV(メチレンジオキシピロバレロン)、およびその他のカチノンが含まれます。
生化学分析
Biochemical Properties
It is known to act as a triple reuptake inhibitor , affecting the reuptake of the neurotransmitters serotonin, dopamine, and norepinephrine by interacting with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) .
Cellular Effects
It is known to increase locomotor activity and social interaction in mice
Molecular Mechanism
Naphyrone 1-naphthyl isomer (hydrochloride) exerts its effects at the molecular level primarily through its interactions with neurotransmitter transporters. It acts as a triple reuptake inhibitor, affecting the reuptake of serotonin, dopamine, and norepinephrine . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged neurotransmitter action.
Temporal Effects in Laboratory Settings
The temporal effects of Naphyrone 1-naphthyl isomer (hydrochloride) in laboratory settings have been observed in mice, where it induced time-dependent increases in locomotor activity and social interaction . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
In animal models, specifically mice, the effects of Naphyrone 1-naphthyl isomer (hydrochloride) have been observed to be dose-dependent
Metabolic Pathways
Given its role as a triple reuptake inhibitor, it is likely to be involved in the metabolic pathways of the neurotransmitters serotonin, dopamine, and norepinephrine .
準備方法
- 1-ナフチル異性体ナフィロン(塩酸塩)の具体的な合成経路および反応条件は、広く文書化されていません。 ピロバレロンの骨格を改変することで合成される可能性があります。
- 工業的な製造方法は、特許取得済みであり、複数の段階にわたる有機合成が含まれる場合があります。
化学反応の分析
- 1-ナフチル異性体ナフィロン(塩酸塩)は、酸化、還元、および置換などのさまざまな反応を起こす可能性があります。
- これらの反応で使用される一般的な試薬および条件は、十分に文書化されていません。
- これらの反応から生成される主な生成物は、具体的な反応経路によって異なります。
科学研究の応用
- 1-ナフチル異性体ナフィロン(塩酸塩)に関する研究は限られていますが、以下のような応用が見られる可能性があります。
- レクリエーション製品中の存在により、法科学および毒性学。
- 神経伝達物質の再取り込みに対する影響(ピロバレロンに似ています)の調査。
- 潜在的な薬効(ただし、これらは推測の域を出ません)。
類似化合物との比較
- Naphyrone shares similarities with pyrovalerone, but its unique feature lies in the position of the naphthyl group.
- Similar compounds include pyrovalerone, MDPV (methylenedioxypyrovalerone), and other cathinones.
特性
IUPAC Name |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHLWWXPQQYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043057 | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349245-31-3 | |
| Record name | 1-Naphthyl pyrovalerone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349245313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NAPHTHYL PYROVALERONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3VE8D3SL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydropyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B133010.png)

